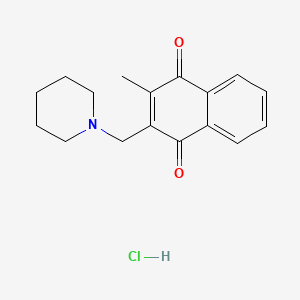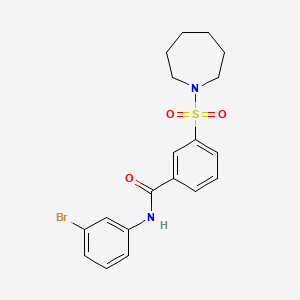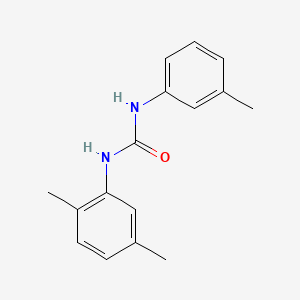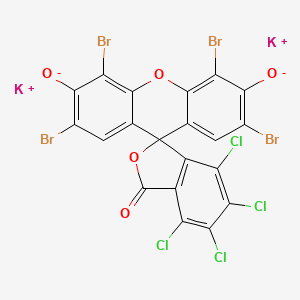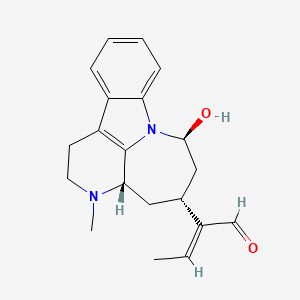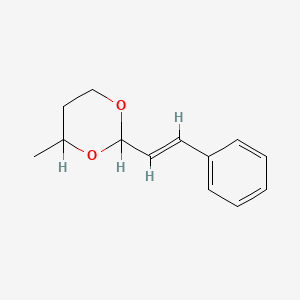
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)- is a bioactive chemical.
Scientific Research Applications
Chemical Reactions and Synthesis
- 1,3-Dioxane derivatives, including 4-methyl-2-(2-phenylethenyl)-1,3-dioxane, are involved in various chemical reactions. For instance, they can undergo cycloaddition reactions to yield nitrone-type 1,3-dipolar cycloadducts, which are significant in synthetic chemistry (Shimizu et al., 1985).
Synthesis Methods
- Research has been conducted on the synthesis of 2-phenylethynyl-1,3-dioxanes, including methods for their hydrolysis. These methods are crucial for generating specific 1,3-dioxane derivatives for various applications (Kosulina & Kul'nevich, 1996).
Materials Science
- In materials science, 1,3-dioxane derivatives have been used as components in liquid-crystalline dielectrics. These materials are key in developing advanced electronic and optical devices (Roman, 2009).
Pharmacological and Structural Studies
- The structural investigation of 1,3-dioxanes, including the methyl-substituted derivatives, is significant due to their pharmacological properties and applications in organic synthesis. Understanding their conformational behavior is essential for designing effective pharmaceuticals and synthetic routes (Kuznetsov, Kuramshina, & Bochkor, 2009).
Environmental Applications
- 1,4-Dioxane, a related compound, has been studied for its environmental impact, particularly in water treatment. Advanced oxidation technologies have shown promise in effectively removing these compounds from water, highlighting their significance in environmental remediation (Vescovi, Coleman, & Amal, 2010).
Fermentation and Extraction Processes
- The extraction of 1,3-propanediol from dilute solutions using 1,3-dioxane derivatives indicates the utility of these compounds in industrial fermentation and extraction processes. This method demonstrates an effective way to separate compounds from aqueous solutions (Liu Dehua, 2001).
properties
CAS RN |
5420-98-4 |
|---|---|
Product Name |
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)- |
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-11-9-10-14-13(15-11)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3/b8-7+ |
InChI Key |
LSEPTNAIKXLPFK-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CCOC(O1)/C=C/C2=CC=CC=C2 |
SMILES |
CC1CCOC(O1)C=CC2=CC=CC=C2 |
Canonical SMILES |
CC1CCOC(O1)C=CC2=CC=CC=C2 |
Appearance |
Solid powder |
Other CAS RN |
5420-98-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-Dioxane, 4-methyl-2-(2-phenylethenyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



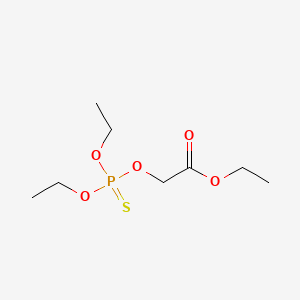
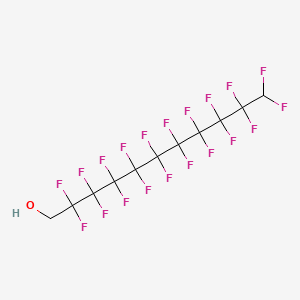
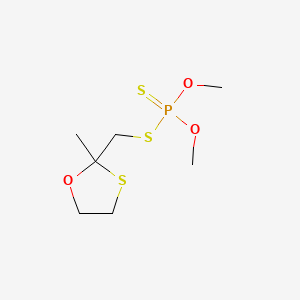
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
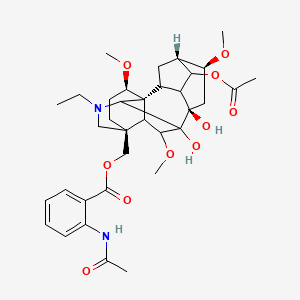
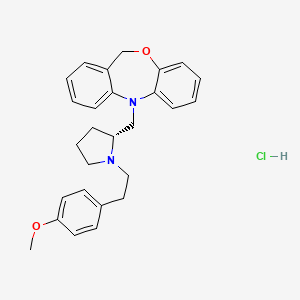
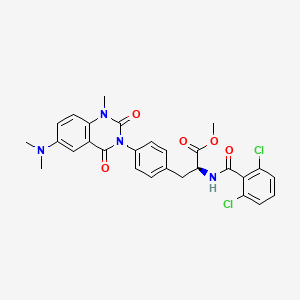
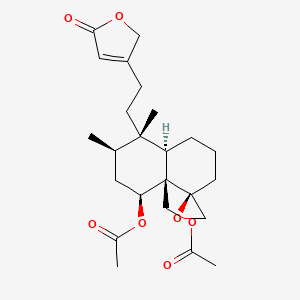
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
